N-Benzyl Metaxalone is a derivative of Metaxalone, a central nervous system depressant primarily used as a muscle relaxant. Metaxalone is indicated for the relief of discomfort associated with acute, painful musculoskeletal conditions and is characterized by its sedative properties. N-Benzyl Metaxalone may exhibit enhanced pharmacological effects due to the addition of the benzyl group, which could influence its interaction with biological targets.
Metaxalone, known chemically as 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, is synthesized through a specific chemical process involving the reaction of 3-(3,5-dimethylphenoxy)-l-amino-2-propanol with methyl carbamate in the presence of a strong base. The compound belongs to the class of skeletal muscle relaxants and is classified as an oxazolidinone derivative. The synthesis and properties of N-Benzyl Metaxalone are derived from those of its parent compound, Metaxalone.
The synthesis of N-Benzyl Metaxalone can be approached through various methods. The primary method involves:
The molecular structure of N-Benzyl Metaxalone is characterized by the addition of a benzyl group to the Metaxalone backbone.
The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
N-Benzyl Metaxalone may undergo several chemical reactions relevant to its pharmacological activity:
The kinetics of these reactions can be studied under various pH conditions to determine stability and reactivity profiles.
The mechanism of action for N-Benzyl Metaxalone involves:
Research studies indicate that compounds similar to N-Benzyl Metaxalone exhibit dose-dependent effects on muscle relaxation and sedation, highlighting their clinical relevance.
Relevant analyses include differential scanning calorimetry (DSC) for thermal properties and spectroscopic methods for purity assessment.
N-Benzyl Metaxalone has potential applications in various scientific fields:
IUPAC Name: 3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one [3] [8] [10].Molecular Formula: C₁₉H₂₁NO₃ [1] [3] [10].Molecular Weight: 311.37 g/mol (calculated: 311.38 g/mol) [3] [8].Canonical SMILES: CC1=CC(OCC(OC2=O)CN2CC3=CC=CC=C3)=CC(C)=C1 [1].InChI Key: InChI=1S/C19H21NO3/c1-14-8-15(2)10-17(9-14)22-13-18-12-20(19(21)23-18)11-16-6-4-3-5-7-16/h3-10,18H,11-13H2,1-2H3 [1].
Table 1: Atomic Composition of N-Benzyl Metaxalone
| Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |
|---|---|---|---|---|
| Count | 19 | 21 | 1 | 3 |
| % Mass | 73.29% | 6.80% | 4.50% | 15.41% |
The benzyl group (C₆H₅CH₂–) attached to the oxazolidinone nitrogen and the 3,5-dimethylphenoxy methyl moiety constitute key structural features influencing hydrophobicity and electronic distribution [8] [10].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: